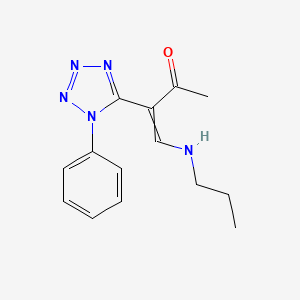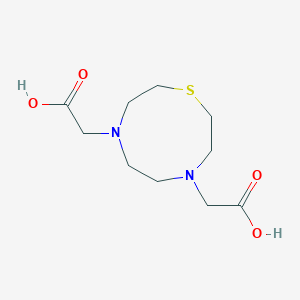
2,2'-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid typically involves the reaction of 1,4,7-thiadiazonane with diacetic acid derivatives under controlled conditions. One practical route involves the use of di-tert-butyl-2,2’-(1,4,7-triazonane-1,4-diyl) diacetate as an intermediate, which is then coupled with appropriate reagents to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a chelating agent for metal ions.
Industry: Utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)
Mécanisme D'action
The mechanism of action of 2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, which can influence various biochemical pathways. The molecular targets and pathways involved depend on the specific metal ion and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7-Triazacyclononane (TACN): A similar compound with three nitrogen atoms in the ring, used as a chelating agent in various applications.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Another thiadiazole derivative with applications in photodynamic therapy and as a luminescent sensor.
Uniqueness
2,2’-(1,4,7-Thiadiazonane-4,7-diyl)diacetic acid is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and selective metal ion binding.
Propriétés
Numéro CAS |
138771-48-9 |
|---|---|
Formule moléculaire |
C10H18N2O4S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
2-[7-(carboxymethyl)-1,4,7-thiadiazonan-4-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O4S/c13-9(14)7-11-1-2-12(8-10(15)16)4-6-17-5-3-11/h1-8H2,(H,13,14)(H,15,16) |
Clé InChI |
OFANMPAOXQFTMA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCSCCN1CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
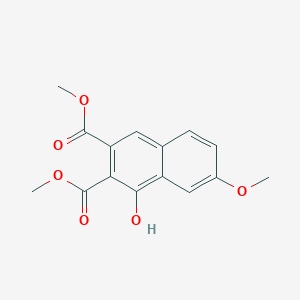
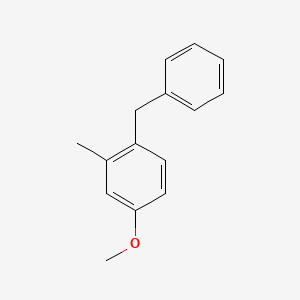
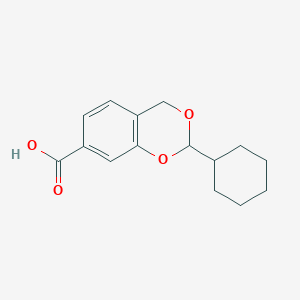
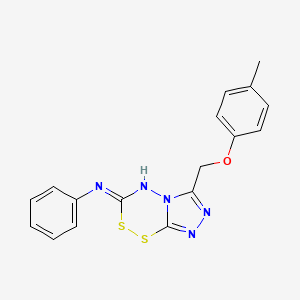
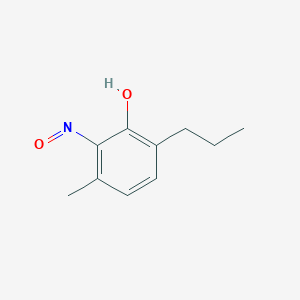

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-[2,5-bis(octyloxy)phenyl]-3-phenyl-](/img/structure/B14275818.png)
![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)

![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
